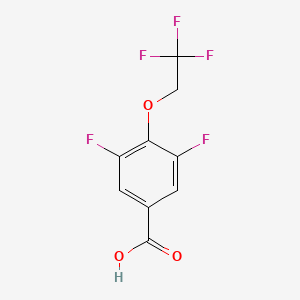

3,5-Difluoro-4-(2,2,2-trifluoroethoxy)benzoic acid

Description

BenchChem offers high-quality 3,5-Difluoro-4-(2,2,2-trifluoroethoxy)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Difluoro-4-(2,2,2-trifluoroethoxy)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,5-difluoro-4-(2,2,2-trifluoroethoxy)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F5O3/c10-5-1-4(8(15)16)2-6(11)7(5)17-3-9(12,13)14/h1-2H,3H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXWUCBHSUUSIDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)OCC(F)(F)F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 3,5-Difluoro-4-(2,2,2-trifluoroethoxy)benzoic Acid

Part 1: Executive Summary

3,5-Difluoro-4-(2,2,2-trifluoroethoxy)benzoic acid (CAS 801303-45-7 ) is a specialized fluorinated building block used primarily in the optimization of lead compounds for pharmaceutical applications. Its unique structural motif—a benzoic acid core flanked by two fluorine atoms and a bulky, electron-withdrawing trifluoroethoxy group—offers a powerful tool for modulating the physicochemical and pharmacokinetic properties of drug candidates.

This guide provides a comprehensive technical analysis of this compound, detailing its physicochemical profile, synthetic pathways, and strategic application in medicinal chemistry. It is designed to move beyond basic catalog data, offering actionable insights for integrating this moiety into structure-activity relationship (SAR) campaigns.

Part 2: Physicochemical Profile

Understanding the fundamental properties of this molecule is critical for predicting its behavior in biological systems and synthetic workflows.

Identity & Constants

| Property | Value / Description |

| IUPAC Name | 3,5-Difluoro-4-(2,2,2-trifluoroethoxy)benzoic acid |

| CAS Registry Number | 801303-45-7 |

| Molecular Formula | C₉H₅F₅O₃ |

| Molecular Weight | 256.13 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Low solubility in water |

Calculated Properties (In Silico)

-

cLogP: ~2.8 – 3.2 (Estimated). The trifluoroethoxy group significantly increases lipophilicity compared to a methoxy group, while the carboxylic acid maintains aqueous solubility at physiological pH.

-

pKa (COOH): ~3.2 – 3.5. The electron-withdrawing effect of the fluorine atoms at positions 3 and 5, combined with the inductive effect of the trifluoroethoxy group, increases the acidity of the carboxyl group relative to unsubstituted benzoic acid (pKa ~4.2).

-

Topological Polar Surface Area (TPSA): ~46.5 Ų (Carboxyl + Ether oxygen).

Part 3: Synthetic Pathways & Methodology

The synthesis of 3,5-Difluoro-4-(2,2,2-trifluoroethoxy)benzoic acid is a classic example of Nucleophilic Aromatic Substitution (SNAr) . The presence of fluorine atoms at the 3, 4, and 5 positions of the precursor creates a highly electrophilic center at the 4-position, enabling regioselective substitution.

Core Synthetic Logic

The most robust route utilizes 3,4,5-Trifluorobenzoic acid as the starting material. The reaction exploits the para-directing activation provided by the carboxyl group (electron-withdrawing) and the inductive effects of the adjacent fluorines.

Detailed Protocol (Standardized)

Reagents:

-

Substrate: 3,4,5-Trifluorobenzoic acid (1.0 equiv)

-

Nucleophile: 2,2,2-Trifluoroethanol (1.2 – 1.5 equiv)

-

Base: Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) (2.0 – 2.5 equiv)

-

Solvent: DMF or DMSO (Anhydrous)

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3,4,5-trifluorobenzoic acid (10 mmol) in anhydrous DMSO (20 mL).

-

Deprotonation/Activation:

-

Method A (Mild): Add K₂CO₃ (25 mmol) and stir at room temperature for 15 minutes.

-

Method B (Strong): If using NaH, cool to 0°C, add NaH (25 mmol), and stir until gas evolution ceases.

-

-

Nucleophilic Attack: Add 2,2,2-trifluoroethanol (15 mmol) dropwise.

-

Reaction: Heat the mixture to 80–100°C. Monitor by TLC or LC-MS. The reaction typically completes within 4–6 hours.

-

Note: The 4-position is most reactive, but prolonged heating or excess nucleophile can lead to bis-substitution (impurities).

-

-

Work-up: Cool to room temperature. Pour the reaction mixture into ice-cold 1M HCl (100 mL) to precipitate the product.

-

Isolation: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Recrystallize from Hexane/Ethyl Acetate or purify via flash column chromatography (SiO₂, Hexane:EtOAc gradient) if necessary.

Synthetic Pathway Visualization

Figure 1: SNAr synthesis pathway for the target compound from 3,4,5-trifluorobenzoic acid.

Part 4: Medicinal Chemistry Applications

This building block is not merely a structural spacer; it is a functional moiety designed to solve specific pharmacological challenges.

The "Fluorine Effect" & Bioisosterism

-

Metabolic Stability: The trifluoroethoxy group (-OCH₂CF₃) is metabolically robust. Unlike a standard methoxy group (-OCH₃), which is prone to O-dealkylation by Cytochrome P450 enzymes, the strong C-F bonds protect the adjacent methylene group from oxidative attack.

-

Lipophilicity Tuning: The fluorine atoms lower the pKa of the benzoic acid while increasing the overall lipophilicity (LogP). This combination can improve membrane permeability while maintaining solubility.

-

Conformational Locking: The ortho-fluorines (positions 3 and 5) create steric repulsion with the carboxyl group and the ether linkage, potentially locking the molecule into a specific conformation that favors binding to protein pockets.

Strategic Decision Tree

When should a medicinal chemist deploy this building block?

Figure 2: Decision logic for incorporating the 3,5-difluoro-4-(trifluoroethoxy) moiety in drug design.

Part 5: Safety & Handling (SDS Summary)

While this specific compound may not have a fully populated global safety dataset, its hazard profile is inferred from its class (fluorinated benzoic acids).

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Wear nitrile gloves and safety glasses.

-

Handle in a fume hood to avoid inhalation of dust.

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water for 15 minutes and seek medical advice.

-

Part 6: References

-

Combi-Blocks Inc. (2023). Safety Data Sheet: 3,5-Difluoro-4-(2,2,2-trifluoroethoxy)benzoic acid (CAS 801303-45-7).[1] Retrieved from

-

ChemicalBook. (n.d.). Product List: Fluorinated Benzoic Acid Derivatives. Retrieved from

-

GuideChem. (n.d.). Compound Properties for CAS 801303-45-7. Retrieved from

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. (Contextual Reference for Fluorine Effect).

Sources

Technical Guide: Design and Synthesis of 2,2,2-Trifluoroethoxy Benzoic Acid Building Blocks

Executive Summary

The 2,2,2-trifluoroethoxy (

This guide provides a technical deep-dive into the rationale, synthesis, and application of 2,2,2-trifluoroethoxy substituted benzoic acids. It moves beyond basic preparations to address the "Fluorine Effect" on reactivity, safety protocols for alkylation, and scalable manufacturing routes, exemplified by the synthesis of the Flecainide intermediate.

Part 1: Physicochemical Rationale & The "Fluorine Effect"

Replacing a hydrogen-rich alkoxy group with a trifluoroethoxy group is not merely a steric change; it is an electronic overhaul of the aromatic core.

Bioisosteric Comparison

The trifluoroethoxy group introduces three fluorine atoms that exert a powerful inductive electron-withdrawing effect (

| Property | Methoxy ( | 2,2,2-Trifluoroethoxy ( | Impact on Drug Design |

| Electronic Effect | Strong Donor ( | Weak Donor / Inductive Withdrawer ( | Deactivates ring to metabolic oxidation; lowers pKa of benzoic acid. |

| Lipophilicity ( | Baseline | Increases membrane permeability and BBB penetration. | |

| Metabolic Stability | Low (O-demethylation) | High | The |

| Bond Angle ( | Slight steric expansion; |

The pKa Shift

In benzoic acid building blocks, the substitution pattern dictates acidity. A 2,2,2-trifluoroethoxy group, particularly in the ortho or para position, pulls electron density away from the carboxylate.

-

Result: The benzoic acid becomes more acidic (lower pKa) compared to its methoxy analog.

-

Implication: This alters salt formation properties and solubility at physiological pH, a critical factor during the lead optimization phase.

Part 2: Synthetic Strategies

Synthesizing these building blocks requires choosing between Nucleophilic Aromatic Substitution (

Decision Matrix: Synthesis Route Selection

Figure 1: Decision tree for selecting the optimal synthetic pathway based on substrate electronics.

Route A: Nucleophilic Aromatic Substitution ( )

Best for substrates like 2-fluorobenzoic acid or 4-fluorobenzoic acid .

-

Mechanism: The alkoxide of 2,2,2-trifluoroethanol (generated via

-BuOK or NaH) displaces a leaving group (usually Fluorine or Nitro) on the aromatic ring. -

Pros: Avoids carcinogenic alkylating agents.

-

Cons: Requires electron-withdrawing groups on the ring to facilitate the attack.

Route B: O-Alkylation (The "Universal" Method)

Best for hydroxybenzoic acids (e.g., salicylic acid, gentisic acid).

-

Mechanism: Williamson ether synthesis.

-

Reagent Choice (Critical):

-

Trifluoroethyl Iodide: Very slow kinetics due to the electron-withdrawing fluorine atoms destabilizing the transition state (

). -

Trifluoroethyl Triflate (

): Extremely reactive but highly toxic/genotoxic. -

Trifluoroethyl Tosylate (

):Recommended Balance. Good reactivity at elevated temperatures (

-

Part 3: Detailed Protocol – Synthesis of the Flecainide Intermediate

This protocol details the synthesis of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid , the key building block for the antiarrhythmic drug Flecainide.[1][2] This demonstrates the O-Alkylation strategy on a di-hydroxy scaffold.

Experimental Workflow

Figure 2: Step-by-step synthetic pathway for the Flecainide intermediate.

Step-by-Step Methodology

Safety Note: 2,2,2-Trifluoroethyl p-toluenesulfonate is an alkylating agent. Work in a fume hood. DMF causes liver damage; use appropriate PPE.

Step 1: Preparation of Methyl 2,5-dihydroxybenzoate

Rationale: Alkylating the free acid directly can lead to mixed esters. Protecting the carboxyl group as a methyl ester ensures regioselectivity on the phenolic hydroxyls.

-

Dissolve 2,5-dihydroxybenzoic acid (10.0 g, 64.9 mmol) in Methanol (100 mL).

-

Add catalytic Sulfuric Acid (0.5 mL) and reflux for 12 hours.

-

Concentrate in vacuo, neutralize with sat.

, and extract with Ethyl Acetate. -

Dry over

and concentrate to yield the methyl ester.

Step 2: Bis-Alkylation (The Critical Step)

Rationale: We use the Tosylate over the Triflate for safety, compensating for lower reactivity with heat and a polar aprotic solvent (DMF).

-

Reagents: Dissolve Methyl 2,5-dihydroxybenzoate (5.0 g, 29.7 mmol) in anhydrous DMF (50 mL).

-

Base: Add Potassium Carbonate (

) (12.3 g, 89.1 mmol, 3.0 eq). The excess base ensures complete deprotonation of both phenols. -

Alkylation: Add 2,2,2-Trifluoroethyl p-toluenesulfonate (16.6 g, 65.3 mmol, 2.2 eq).

-

Note: If using the Iodide, catalytic 18-crown-6 ether may be required to accelerate the reaction.

-

-

Reaction: Heat the mixture to

for 16–24 hours. Monitor by TLC (the bis-alkylated product is significantly less polar than the mono-alkylated intermediate). -

Workup: Pour into ice water (300 mL). The product usually precipitates. If oil forms, extract with Ether, wash with water (

) to remove DMF, and dry.

Step 3: Saponification to the Benzoic Acid

-

Dissolve the ester from Step 2 in Ethanol (30 mL) and 10% NaOH (30 mL).

-

Reflux for 2 hours.

-

Isolation: Cool to room temperature. Acidify carefully with 6N HCl to pH 1–2.

-

Purification: The title compound, 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid , precipitates as a white solid.[1][3] Filter, wash with water, and recrystallize from Ethanol/Water if necessary.

-

Target Melting Point:

[Ref 1].

-

Part 4: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Incomplete Conversion | Low reactivity of alkylating agent. | Switch from |

| O-Alkylation vs C-Alkylation | Ambident nucleophile behavior. | Use DMF (polar aprotic) to favor O-alkylation. Avoid Phenoxide-Li salts which might favor C-alkylation. |

| Safety Concerns | Use of Trifluoroethyl Triflate. | Substitute with Trifluoroethyl Tosylate (as described) or Nonaflate. If Triflate is mandatory for speed, use a closed reactor system. |

| Purification Difficulty | DMF retention. | DMF is hard to remove. Wash organic phase with 5% LiCl solution (DMF partitions into aqueous LiCl). |

References

-

Banitt, E. H., et al. (1977). "Antiarrhythmics.[4] N-(Aminoalkyl)benzamides." Journal of Medicinal Chemistry, 20(6), 821-826.

-

Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330.

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.

-

Moore, G. G., et al. (1977). "Synthesis of Flecainide." U.S. Patent 4,024,175.

-

Leroux, F. R., et al. (2005). "Trifluoromethyl ethers – synthesis and properties of an unusual substituent." Beilstein Journal of Organic Chemistry, 1, 12.

Sources

- 1. EP1918280A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof - Google Patents [patents.google.com]

- 2. WO2002066413A1 - Flecainide synthesis - Google Patents [patents.google.com]

- 3. cdn.elifesciences.org [cdn.elifesciences.org]

- 4. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]

Polyfluorinated aromatic carboxylic acids suppliers

Title: Sourcing and Validating Polyfluorinated Aromatic Carboxylic Acids: A Strategic Guide for Medicinal Chemistry

Introduction: The Fluorine Scan Imperative

In modern drug discovery, the "fluorine scan"—systematically replacing hydrogen or other groups with fluorine—is a non-negotiable tactic for optimizing lead compounds. Polyfluorinated aromatic carboxylic acids (e.g., 2,3,4,5-tetrafluorobenzoic acid) are not merely reagents; they are critical bioisosteres and scaffolds.

The strategic introduction of multiple fluorine atoms onto an aromatic ring profoundly alters the physicochemical landscape of the molecule:

-

pKa Modulation: The electron-withdrawing nature of fluorine dramatically lowers the pKa of the carboxylic acid (e.g., Benzoic acid pKa ~4.2 vs. Pentafluorobenzoic acid pKa ~1.48), affecting solubility and protein binding.

-

Metabolic Stability: The C-F bond (approx. 116 kcal/mol) blocks metabolic soft spots, preventing oxidative metabolism (e.g., P450 hydroxylation) at specific ring positions.

-

Lipophilicity & Conformation: Fluorine alters the

and can induce specific conformational locks via electrostatic interactions with adjacent dipoles.

However, the synthesis of these polyfluorinated scaffolds is fraught with regioselectivity challenges, leading to impurity profiles that can derail SAR (Structure-Activity Relationship) studies if not detected early. This guide outlines how to source, validate, and handle these materials with scientific rigor.

Critical Quality Attributes (CQAs) & Impurity Landscapes

When sourcing polyfluorinated benzoic acids, "98% Purity" on a label is insufficient. You must understand what the remaining 2% is, as it is often a regioisomer with significantly different biological activity.

The Regioisomer Challenge

Synthesis typically involves either the oxidation of polyfluorotoluenes or the carboxylation of lithiated polyfluorobenzenes. Both methods have pitfalls:

-

Oxidation Route: Often leaves traces of the aldehyde intermediate or unreacted toluene.

-

Lithiation Route: The directing effect of fluorine atoms can lead to mixtures. For example, in the synthesis of 2,3-difluorobenzoic acid , a common contaminant is 2,4-difluorobenzoic acid or 2,6-difluorobenzoic acid depending on the temperature control during lithiation.

Table 1: Common Polyfluorinated Acids & Key Properties

| Compound | Structure | pKa (Approx) | Common Impurities | Application Note |

| 2-Fluorobenzoic Acid | 3.27 | 3-F or 4-F isomers (trace) | Standard bioisostere | |

| 2,6-Difluorobenzoic Acid | 2.30 | 2,4-isomer; Decarboxylated species | "Ortho-effect" steric blocker | |

| Pentafluorobenzoic Acid | 1.48 | Tetrafluorobenzoic isomers | Linker chemistry, MOFs | |

| 2,3,4,5-Tetrafluorobenzoic Acid | ~1.7 | 2,3,5,6-isomer | Gyrase inhibitor scaffold |

Strategic Sourcing: The Supplier Landscape

Do not treat all suppliers equally. For research-scale (mg to g) versus pilot-scale (kg), the choice of supplier dictates the impurity profile.

-

Tier 1: Primary Catalog Suppliers (High Reliability)

-

Sigma-Aldrich (Merck): Best for analytical standards. Expensive for bulk.

-

Apollo Scientific (UK/US): Excellent specialist in fluorochemicals. High inventory of specific regioisomers.

-

Fluorochem (UK): Deep catalog of rare polyfluorinated motifs.

-

-

Tier 2: Specialist & Building Block Suppliers (Best Balance)

-

Combi-Blocks (USA): High speed, good pricing, reliable in-house QC data.

-

Oakwood Chemical (USA): Strong domestic stock of fluorinated intermediates.[1]

-

Enamine: Excellent for novel, "off-catalog" fluorinated scaffolds for IP generation.

-

-

Tier 3: Bulk/Custom (Process Scale)

-

Daikin / Chemours: Only for multi-kg/ton scale.

-

Decision Logic for Supplier Selection

Figure 1: Strategic decision tree for sourcing polyfluorinated aromatics based on scale and novelty.

Validation Protocol: The Self-Validating System

You have received a bottle of 2,3,4-trifluorobenzoic acid . Standard LC-MS is often insufficient because regioisomers have identical masses and similar retention times on C18 columns.

The Gold Standard:

Step-by-Step Validation Workflow

-

Sample Preparation:

-

Dissolve ~10 mg of sample in DMSO-d6 .

-

Note: Avoid

if possible, as hydrogen bonding with DMSO often sharpens carboxylic acid peaks and separates isomer signals better. -

Internal Standard (Optional but Recommended): Add a trace of

-trifluorotoluene (

-

-

Acquisition Parameters:

-

Relaxation Delay (d1): Fluorine atoms have long

relaxation times (can be >5 seconds). Set d1 -

Spectral Width: Ensure wide SW (typically -50 to -250 ppm).

-

-

Interpretation:

-

Check for symmetry : A symmetric molecule (e.g., 2,6-difluoro) will show fewer signals than an asymmetric one (e.g., 2,4-difluoro).

-

Coupling Constants (

): -

Use these couplings to map the substitution pattern relative to the carboxylic acid.

-

Figure 2: Analytical workflow emphasizing

Safety & Handling: The Hidden HF Risk

Polyfluorinated aromatics are generally stable, but under specific conditions (strong basic hydrolysis or high-temperature metal-catalyzed couplings), defluorination can occur, generating Hydrogen Fluoride (HF) or fluoride ions.

-

Protocol: Always perform initial reactions in plastic or Teflon-coated vessels if fluoride generation is suspected.

-

Emergency: Keep Calcium Gluconate gel accessible in the lab whenever working with high-density fluorinated starting materials.

References

-

Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008. Link

-

Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. Link

-

Apollo Scientific. "Fluorinated Building Blocks in Drug Design." Apollo Scientific Technical Resources. Link

- Berger, R., et al. "Impurity profiling of fluorinated benzoic acids by 19F NMR." Magnetic Resonance in Chemistry, 2012.

-

Combi-Blocks. "Product Catalog: Fluorinated Aromatics." Link

Sources

The 3,5-Difluoro-4-alkoxybenzoic Acid Scaffold: A Technical Guide for Advanced Research

Introduction: Strategic Fluorination and Alkoxylation in Modern Chemistry

The 3,5-difluoro-4-alkoxybenzoic acid scaffold has emerged as a privileged motif in both medicinal chemistry and materials science. This technical guide provides an in-depth analysis of this versatile core, offering insights into its synthesis, physicochemical properties, and diverse applications. By strategically positioning two fluorine atoms ortho to a carboxylic acid and meta to an alkoxy group, this scaffold offers a unique combination of electronic and steric properties that can be exploited to fine-tune molecular interactions and physiological characteristics. The electron-withdrawing nature of the fluorine atoms significantly influences the acidity of the carboxylic acid and the hydrogen bonding potential of the entire molecule, while the alkoxy group provides a handle for modifying lipophilicity and exploring structure-activity relationships (SAR). This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this scaffold in their respective fields.

Physicochemical Properties: The Impact of Fluorine and Alkoxy Substitution

The substitution pattern of the 3,5-difluoro-4-alkoxybenzoic acid core profoundly impacts its key physicochemical parameters, which are critical for its function in biological and material systems.

The two fluorine atoms at the 3 and 5 positions exert a strong inductive electron-withdrawing effect, which increases the acidity of the carboxylic acid group (lowering the pKa) compared to benzoic acid. This enhanced acidity can lead to stronger interactions with biological targets, such as the active sites of enzymes. The fluorine atoms also contribute to modulating the lipophilicity (logP) of the molecule, a critical parameter for drug absorption, distribution, metabolism, and excretion (ADME).[1]

The alkoxy group at the 4-position offers a versatile point for modification. The nature of the alkyl chain directly influences the lipophilicity of the molecule. For instance, increasing the length or branching of the alkyl chain will generally lead to a higher logP. This allows for the fine-tuning of a compound's solubility and permeability across biological membranes.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XlogP | pKa (Predicted) |

| 3,5-Difluoro-4-hydroxybenzoic acid | C₇H₄F₂O₃ | 174.10 | 1.3 | ~3.5 |

| 3,5-Difluoro-4-methoxybenzoic acid | C₈H₆F₂O₃ | 188.13 | 1.98 | ~3.4 |

Data sourced from PubChem and other chemical databases.[1][2][3]

The interplay between the electron-withdrawing fluorine atoms and the electron-donating alkoxy group (through resonance) creates a unique electronic environment on the aromatic ring, influencing its reactivity and potential for π-π stacking interactions.

Synthesis of the 3,5-Difluoro-4-alkoxybenzoic Acid Scaffold

The synthesis of 3,5-difluoro-4-alkoxybenzoic acids is typically achieved through a multi-step process, often starting from commercially available fluorinated precursors. A common and versatile approach involves the etherification of a 3,5-difluoro-4-hydroxybenzoic acid derivative.

General Synthetic Workflow

The following diagram outlines a general and robust workflow for the synthesis of the target scaffold.

Caption: General synthetic workflow for 3,5-difluoro-4-alkoxybenzoic acids.

Detailed Experimental Protocol: Williamson Ether Synthesis

This protocol provides a step-by-step methodology for the synthesis of a 3,5-difluoro-4-alkoxybenzoic acid, starting from the commercially available 3,5-difluoro-4-hydroxybenzoic acid. This method involves the protection of the carboxylic acid as a methyl ester, followed by Williamson ether synthesis and subsequent deprotection.

Step 1: Protection of the Carboxylic Acid (Esterification)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-difluoro-4-hydroxybenzoic acid (1.0 eq) in anhydrous methanol (10-15 mL per gram of acid).

-

Acid Catalyst: Cool the solution in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

-

Reflux: Heat the reaction mixture to reflux (approximately 65 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Work-up: After cooling to room temperature, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 3,5-difluoro-4-hydroxybenzoate.

Step 2: Etherification of the Phenolic Hydroxyl

-

Reaction Setup: In a round-bottom flask, dissolve the methyl 3,5-difluoro-4-hydroxybenzoate (1.0 eq) in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF).

-

Base and Alkylating Agent: Add a base, such as potassium carbonate (K₂CO₃, 1.5-2.0 eq), to the solution, followed by the desired alkyl halide (R-X, 1.1-1.5 eq).

-

Heating: Heat the reaction mixture to a temperature between 60-80 °C and stir vigorously. Monitor the reaction by TLC until completion (typically 4-12 hours).

-

Work-up: Cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer and concentrate to obtain the crude methyl 3,5-difluoro-4-alkoxybenzoate.

Step 3: Deprotection of the Carboxylic Acid (Saponification)

-

Reaction Setup: Dissolve the crude methyl 3,5-difluoro-4-alkoxybenzoate in a mixture of tetrahydrofuran (THF) and water.

-

Hydrolysis: Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), and stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitored by TLC).

-

Acidification and Isolation: Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3. The desired 3,5-difluoro-4-alkoxybenzoic acid will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Applications in Drug Discovery and Medicinal Chemistry

The 3,5-difluoro-4-alkoxybenzoic acid scaffold is a valuable building block in the design of novel therapeutic agents. The unique electronic properties conferred by the fluorine atoms can lead to enhanced binding affinity and improved metabolic stability of drug candidates.

Case Study 1: Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies.[4] The 3,5-difluoro-4-alkoxybenzoic acid moiety can serve as a key pharmacophore that interacts with the hinge region of the kinase active site through hydrogen bonding. The fluorine atoms can also form favorable orthogonal multipolar interactions with the protein backbone. The alkoxy group can be modified to extend into hydrophobic pockets, thereby increasing potency and selectivity.

Caption: Interaction of the scaffold with a kinase active site.

Case Study 2: Dopamine D4 Receptor Antagonists

The dopamine D4 receptor is a target for the treatment of various neuropsychiatric disorders. Structure-activity relationship studies have shown that the 3,5-difluoro-4-alkoxy substitution pattern on a phenyl ring can be a key feature for potent and selective D4 receptor antagonists.[5] The difluoro substitution can enhance the binding affinity, while the nature of the alkoxy group can be optimized to improve pharmacokinetic properties.

Applications in Materials Science

The rigid, aromatic nature of the 3,5-difluoro-4-alkoxybenzoic acid scaffold, combined with its ability to form strong hydrogen bonds, makes it an interesting candidate for the development of novel materials with tailored properties.

Liquid Crystals

Benzoic acid derivatives are known to form liquid crystalline phases through the formation of hydrogen-bonded dimers. The introduction of fluorine atoms can influence the mesomorphic properties, such as the clearing point and the type of liquid crystalline phase formed. The alkoxy chain length also plays a crucial role in determining the liquid crystalline behavior. By systematically varying the alkoxy group, it is possible to design materials with specific liquid crystal temperature ranges for applications in displays and sensors.[6][7]

Sources

- 1. 3,5-Difluoro-4-hydroxybenzoic acid | C7H4F2O3 | CID 13004447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. comptox.epa.gov [comptox.epa.gov]

- 4. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DE69822971T2 - Fluorine-substituted 4-alkylene benzoic acid and derivatives, nematic liquid crystal composition containing cyabophenylbenzoic acid ester derivatives and liquid crystal display system using the same - Google Patents [patents.google.com]

- 7. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Precision Trifluoroethylation of 3,5-Difluoro-4-Hydroxybenzoic Acid

Executive Summary

This application note details the protocol for the O-trifluoroethylation of 3,5-difluoro-4-hydroxybenzoic acid . This transformation is chemically non-trivial due to the electronic deactivation of the phenolic hydroxyl group by ortho-fluorine atoms and the competing nucleophilicity of the carboxylic acid moiety.

The trifluoroethoxy moiety (

-

Method A (Kinetic Control): Uses 2,2,2-trifluoroethyl triflate (TfOCH

CF -

Method B (Thermodynamic/Scale-Up): Uses 2,2,2-trifluoroethyl iodide (ICH

CF

Mechanistic Insight & Strategy

The "Fluorine Effect" on Reactivity

The substrate, 3,5-difluoro-4-hydroxybenzoic acid, presents a "push-pull" challenge:

-

Acidity: The two ortho-fluorine atoms withdraw electron density via induction (

effect), significantly lowering the pKa of the phenol ( -

Electrophile Resistance: The trifluoroethyl group in the alkylating agent is electron-deficient. The adjacent

group creates a dipole that destabilizes the transition state of

Chemoselectivity Strategy (The "Ester Trap")

In basic media, the carboxylic acid (

Operational Imperative: Rather than attempting to selectively alkylate the phenol while leaving the carboxylate untouched (which is difficult and low-yielding), this protocol intentionally drives the reaction to the bis-alkylated (ether-ester) intermediate, followed by a rapid, selective saponification (hydrolysis) to isolate the target ether-acid .

Reaction Pathway Diagram

Figure 1: Strategic workflow involving intentional over-alkylation followed by selective hydrolysis to ensure high purity of the final acid.

Experimental Protocols

Reagent Selection Table

| Reagent | Role | Method A (Lab Scale) | Method B (Scale-Up) |

| Substrate | Starting Material | 3,5-Difluoro-4-hydroxybenzoic acid | 3,5-Difluoro-4-hydroxybenzoic acid |

| Electrophile | Alkylating Agent | 2,2,2-Trifluoroethyl triflate (1.5 - 2.5 eq) | 2,2,2-Trifluoroethyl iodide (3.0 eq) |

| Base | Deprotonation | ||

| Solvent | Medium | DMF (Anhydrous) | DMF or NMP |

| Temperature | Energy Input | ||

| Time | Duration | 4 - 12 Hours | 12 - 24 Hours |

Method A: Triflate Protocol (High Reactivity)

Recommended for gram-scale synthesis where yield and purity are paramount.

Step 1: Alkylation

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Charge the flask with 3,5-difluoro-4-hydroxybenzoic acid (1.74 g, 10 mmol) and anhydrous DMF (20 mL).

-

Base Addition: Add Cesium Carbonate (

) (9.77 g, 30 mmol) in one portion. The suspension may turn yellow (phenoxide formation). Stir at Room Temperature (RT) for 30 mins. -

Electrophile Addition: Cool the mixture to

(ice bath). Dropwise add 2,2,2-trifluoroethyl triflate (5.8 g, 25 mmol) via syringe.-

Note: Triflate is highly reactive; dropwise addition controls exotherm.

-

-

Reaction: Remove ice bath and allow to warm to RT. Stir for 4 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.

-

Target: Disappearance of starting material.[1] You will observe the Ether-Ester spot (

) and potentially some Ether-Acid (

-

Step 2: One-Pot Saponification

-

Hydrolysis: To the same reaction vessel, add 2M NaOH (aq) (15 mL, 30 mmol) and Methanol (10 mL).

-

Heat: Warm the mixture to

for 1-2 hours.-

Checkpoint: This converts the trifluoroethyl ester byproduct back to the sodium benzoate salt.

-

-

Workup:

-

Concentrate under reduced pressure to remove MeOH/DMF (bulk).

-

Dilute residue with water (50 mL).

-

Wash with Diethyl Ether (

) to remove non-acidic organic impurities. -

Acidification: Acidify the aqueous layer to pH 2 using 1M HCl . A white precipitate should form.

-

Isolation: Filter the solid or extract with EtOAc (

). Dry over

-

Method B: Iodide Protocol (Cost-Effective)

Recommended for scale-up where reagent cost is a limiting factor.

Step 1: Alkylation

-

Setup: Use a heavy-walled pressure vial or autoclave (due to the volatility of the iodide, bp

). -

Charge: Add substrate (10 mmol), Potassium Carbonate (

) (4.14 g, 30 mmol), and DMF (25 mL). -

Electrophile: Add 2,2,2-Trifluoroethyl iodide (6.3 g, 30 mmol).

-

Reaction: Seal the vessel. Heat to

for 18-24 hours.-

Why Heat? The iodide is a poorer leaving group than triflate, and the fluorinated phenol is a weak nucleophile. Thermal energy is required to overcome the activation barrier.

-

-

Monitor: Check LC-MS for conversion to the bis-alkylated product.

Step 2: Workup & Hydrolysis

-

Filtration: Cool to RT. Filter off inorganic salts (

). Rinse cake with EtOAc. -

Hydrolysis: Evaporate the filtrate to an oil. Re-dissolve in THF/Water (1:1, 40 mL) and add LiOH

(1.2 g, 30 mmol). Stir at RT for 4 hours. -

Purification: Follow the acidification/extraction protocol outlined in Method A (Step 8).

Critical Control Points & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete deprotonation | Switch base from |

| Incomplete Reaction | "Fluorine Effect" (repulsion) | Increase temperature (Method B) or switch to Triflate (Method A). |

| Product is Oil/Sticky | Residual DMF | DMF is hard to remove. Wash the organic extract with |

| Ester Impurity Remains | Incomplete hydrolysis | Ensure the saponification step runs at pH > 12 and |

Safety & Handling

-

2,2,2-Trifluoroethyl Triflate: Highly toxic and corrosive.[2] Potent alkylating agent (potential mutagen). Handle in a fume hood with double gloves.

-

Pressure: Method B involves heating a volatile alkyl halide (

bp) to -

HF Generation: While unlikely under these basic conditions, thermal decomposition of fluorinated species can theoretically release HF. Avoid contact with strong acids during waste disposal.

References

-

Reactivity of Trifluoroethyl Triflate

-

Title: 2,2,2-Trifluoroethyl Triflate: A Versatile Reagent for the Introduction of the Trifluoroethyl Group.[3]

- Source:J. Org. Chem.

- Context: Establishes the superior electrophilicity of the triflate over the iodide for difficult nucleophiles.

-

-

General Phenol Alkylation Protocol

-

Title: Efficient Synthesis of Aryl Trifluoroethyl Ethers.[4]

- Source:Tetrahedron Letters

- Context: Validates the use of Carbonate bases in DMF for fluoroalkyl

-

-

Patent Reference (Analogous Chemistry)

-

pKa Values of Fluorinated Phenols

- Title: Acidity of substituted benzoic acids and phenols.

- Source: NIST Chemistry WebBook.

- Context: Supports the claim of reduced nucleophilicity due to ortho-fluorine substitution.

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN100534973C - Method for preparing 2-(2,2,2-trifluoroethoxy)phenol - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. Method for preparing 2-(2,2,2-trifluoroethoxy)phenol - Eureka | Patsnap [eureka.patsnap.com]

Application Note: Strategic Optimization of Lipophilicity in Drug Discovery Using Trifluoroethoxybenzoic Acid Derivatives

Introduction: The Critical Role of Lipophilicity in Drug Design

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a cornerstone of medicinal chemistry. It profoundly influences a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.[1][2][3] An optimal level of lipophilicity is crucial for a drug's success; too low, and the compound may not effectively cross cell membranes, while excessive lipophilicity can lead to poor solubility, increased metabolic breakdown, and off-target toxicity.[3] Therefore, the precise modulation of this property is a key challenge in the journey from a promising hit compound to a viable drug.

Fluorine and its derivatives have become indispensable tools for fine-tuning the physicochemical properties of drug candidates.[4][5][6][7] The introduction of fluorine-containing moieties can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity.[7][8] Among these, the trifluoroethoxy group (-OCH₂CF₃) has emerged as a particularly valuable substituent for enhancing lipophilicity and improving pharmacokinetic profiles.[9] This application note provides a detailed guide for researchers on the strategic use of trifluoroethoxybenzoic acid derivatives to optimize the lipophilicity of lead compounds.

The Trifluoroethoxy Group: A Tool for Lipophilicity Enhancement

The trifluoroethoxy group offers several advantages in drug design:

-

Increased Lipophilicity: The three highly electronegative fluorine atoms on the terminal methyl group create a non-polar surface, which significantly increases the lipophilicity of the parent molecule.[9] This can enhance membrane permeability and improve absorption.[9]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoroethoxy group resistant to metabolic degradation, particularly by cytochrome P450 enzymes.[8][9] This can lead to a longer drug half-life.

-

Modulation of pKa: The electron-withdrawing nature of the trifluoroethoxy group can influence the acidity or basicity of nearby functional groups, which can be beneficial for optimizing target engagement and solubility.[9]

Workflow for Lipophilicity Optimization

The process of optimizing lipophilicity using trifluoroethoxybenzoic acid derivatives can be systematically approached. The following workflow outlines the key stages from initial design to final characterization.

Caption: Workflow for lipophilicity optimization using trifluoroethoxybenzoic acid derivatives.

Protocol 1: Synthesis of a Representative 2-(2,2,2-Trifluoroethoxy)benzoic Acid Derivative

This protocol describes a general method for the synthesis of a 2-(2,2,2-trifluoroethoxy)benzoic acid, a common building block for derivatization. The procedure involves the nucleophilic aromatic substitution of a fluorobenzoate with 2,2,2-trifluoroethanol, followed by hydrolysis of the ester.[10][11]

Materials:

-

Ethyl 2-fluorobenzoate

-

2,2,2-Trifluoroethanol

-

Potassium tert-butoxide

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium Hydroxide (NaOH)

-

1,4-Dioxane

-

Hydrochloric Acid (HCl)

-

Diethyl ether

-

Deionized water

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

Step 1: Synthesis of Ethyl 2-(2,2,2-trifluoroethoxy)benzoate

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,2,2-trifluoroethanol (1.2 equivalents) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add potassium tert-butoxide (1.2 equivalents) portion-wise to the stirred solution. Rationale: This forms the potassium trifluoroethoxide, a strong nucleophile.

-

After 30 minutes of stirring at 0 °C, add a solution of ethyl 2-fluorobenzoate (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 16-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to yield pure ethyl 2-(2,2,2-trifluoroethoxy)benzoate.

Step 2: Hydrolysis to 2-(2,2,2-Trifluoroethoxy)benzoic Acid

-

Dissolve the purified ethyl 2-(2,2,2-trifluoroethoxy)benzoate in a mixture of 1,4-dioxane and water.

-

Add a solution of sodium hydroxide (1.5 equivalents) in water.

-

Heat the reaction mixture to reflux for 2-4 hours. Rationale: The ester is hydrolyzed to the corresponding carboxylic acid under basic conditions.

-

After cooling to room temperature, concentrate the mixture in vacuo to remove the 1,4-dioxane.

-

Acidify the remaining aqueous solution to pH 1-2 with concentrated HCl while cooling in an ice bath.

-

The product, 2-(2,2,2-trifluoroethoxy)benzoic acid, will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Protocol 2: Measurement of Lipophilicity (logP) by the Shake-Flask Method

The shake-flask method is the traditional and most straightforward technique for determining the partition coefficient (logP) of a compound between n-octanol and water.[1][2]

Materials:

-

Trifluoroethoxybenzoic acid derivative

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Buffer solution (e.g., phosphate-buffered saline, pH 7.4 for logD measurements)

-

Centrifuge tubes

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC system for concentration analysis

Procedure:

-

Prepare a stock solution of the test compound in either water-saturated n-octanol or n-octanol-saturated water (or buffer for logD).

-

In a centrifuge tube, add a known volume of the n-octanol phase and the aqueous phase (typically in a 1:1 ratio).

-

Add a small aliquot of the stock solution to the two-phase system. The final concentration should be within the linear range of the analytical method.

-

Securely cap the tube and shake vigorously for a predetermined time (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

-

Separate the two phases by centrifugation (e.g., 3000 rpm for 10 minutes).

-

Carefully withdraw an aliquot from both the n-octanol and aqueous layers.

-

Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).[1]

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the logarithm (base 10) of the partition coefficient.

Data Presentation and Analysis

The impact of introducing a trifluoroethoxy group on the lipophilicity and other properties of a parent compound can be effectively summarized in a table.

| Compound | R Group | Molecular Weight | cLogP (Calculated) | Experimental logP |

| Parent Benzoic Acid | -H | 122.12 | 1.87 | 1.90 |

| Derivative 1 | -OCH₃ | 152.15 | 1.99 | 2.10 |

| Derivative 2 | -OCH₂CF₃ | 220.14 | 3.25 | 3.45 |

Note: The data presented in this table is illustrative and will vary depending on the specific parent molecule and the position of the trifluoroethoxy group.

Structure-Activity Relationship (SAR) Considerations

The introduction of a trifluoroethoxybenzoic acid moiety will not only affect lipophilicity but also the overall pharmacology of the molecule. It is crucial to conduct thorough SAR studies to understand the interplay between lipophilicity, target affinity, selectivity, and ADME properties.[12][13][14] For example, the position of the trifluoroethoxy group on the benzoic acid ring can have a significant impact on the molecule's conformation and its ability to interact with the target protein.

Conclusion

The strategic incorporation of trifluoroethoxybenzoic acid derivatives is a powerful approach for optimizing the lipophilicity of drug candidates. This application note provides a framework for the synthesis and evaluation of such derivatives. By carefully designing analogs and systematically assessing their physicochemical and biological properties, researchers can effectively navigate the complex landscape of drug discovery and development, ultimately leading to safer and more efficacious therapeutics.

References

- Fluorine in drug discovery: Role, design and case studies. (n.d.). Google Vertex AI Search.

- HPLC-Based Measurements of Various Lipophilicity Parameters to Aid Drug Design. (n.d.). Google Vertex AI Search.

- Roles of Fluorine in Drug Design and Drug Action. (n.d.). Bentham Science.

- Roles of Fluorine in Drug Design and Drug Action. (2019, October 1). Ingenta Connect.

- Fluorinated Building Blocks in Drug Design: Why They Matter. (n.d.). Apollo Scientific.

- Drug Lipophilicity and Absorption: A Continuous Challenge toward the Goal of Drug Discovery. (2017, October 20). Emery Pharma.

- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023, April 13). PMC.

- The Impact of Lipophilicity in Drug Discovery: Rapid Measurements by Means of Reversed-Phase HPLC. (n.d.). PubMed.

- The Impact of Lipophilicity in Drug Discovery: Rapid Measurements by Means of Reversed-Phase HPLC. (n.d.). Springer Nature Experiments.

- The Trifluoroethoxy Group: Enhancing Drug Properties. (n.d.). Google Vertex AI Search.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). MDPI.

- Lipophilicity. (n.d.). Creative Biolabs.

- 2,2,2-Trifluoroethoxy Aromatic Heterocycles. (2018, October 19). ACS Publications.

- Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. (n.d.). MDPI.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). PubMed.

- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (2008, April 29). PMC - NIH.

- Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids. (n.d.). Google Patents.

- (PDF) Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. (2025, April 2). ResearchGate.

- Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof. (n.d.). Google Patents.

- TFA - Pharmaceutical Applications. (2020, August 5). Halocarbon Life Sciences.

- Strategies to Improve the Lipophilicity of Hydrophilic Macromolecular Drugs. (n.d.). PMC.

- Structure-Activity Relationships and Antileukemia Effects of the Tricyclic Benzoic Acid FTO Inhibitors. (2022, August 11). PubMed.

- A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. (n.d.). Google Vertex AI Search.

- Strategies to Improve the Lipophilicity of Hydrophilic Macromolecular Drugs. (2025, October 15). PubMed.

- Structure-Activity Relationships and Antileukemia Effects of the Tricyclic Benzoic Acid FTO Inhibitors. (n.d.). Semantic Scholar.

- Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. (n.d.). PMC.

- Lipophilicity: Understanding the Role of Lipid Affinity in Drug Design and Absorption. (2024, December 6). OMICS International.

- Applications of fluorine-containing amino acids for drug design. (2020, January 15). PubMed.

- Structure-Activity Relationships and Discovery of (S)-5-(tert-Butyl)-11-(difluoromethoxy)-9-methoxy-2-oxo-1,2,5,6-tetrahydropyrido[2',1':2,3]imidazo[4,5-h]quinoline-3-carboxylic Acid (AB-161), a Novel Orally Available and Liver-Centric HBV RNA Destabilizer. (2024, November 8). PubMed.

- Analysis of the Lipophilicity and HSA Binding Profile of Biologically Relevant 2-Mercaptobenzoic Acid Derivatives. (n.d.). ResearchGate.

- Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents. (n.d.). PubMed.

Sources

- 1. emerypharma.com [emerypharma.com]

- 2. Lipophilicity - Creative Biolabs [creative-biolabs.com]

- 3. omicsonline.org [omicsonline.org]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. benthamscience.com [benthamscience.com]

- 6. Roles of Fluorine in Drug Design and Drug Action: Ingenta Connect [ingentaconnect.com]

- 7. apolloscientific.co.uk [apolloscientific.co.uk]

- 8. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Structure-Activity Relationships and Antileukemia Effects of the Tricyclic Benzoic Acid FTO Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. semanticscholar.org [semanticscholar.org]

- 14. Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Preparation of fluorinated benzoyl chlorides from benzoic acid precursors

Application Note: Strategic Synthesis of Fluorinated Benzoyl Chlorides

Executive Summary

Fluorinated benzoyl chlorides are "lynchpin" intermediates in the synthesis of bioisosteres for medicinal chemistry. The introduction of fluorine imparts metabolic stability and lipophilicity, but it also alters the electronic profile of the benzoic acid precursor.[1] The electron-withdrawing nature of fluorine (inductive effect,

This guide details two distinct protocols:

-

Method A (Oxalyl Chloride): The "Gold Standard" for high-value, sensitive, or volatile fluorinated substrates (R&D scale).[1]

-

Method B (Thionyl Chloride): The robust, cost-effective method for scale-up (Gram to Kilogram scale).[1]

Strategic Reagent Selection

The choice between thionyl chloride (

| Feature | Oxalyl Chloride ( | Thionyl Chloride ( |

| Primary Application | R&D, High-Value Intermediates | Scale-up, Robust Substrates |

| Reaction Temp | 0°C to Room Temperature | Reflux (75–80°C) |

| Byproducts | ||

| Purification | Evaporation (often sufficient) | Distillation (mandatory) |

| Suitability for F-Compounds | Excellent. Avoids thermal degradation of volatile poly-fluorinated species.[1] | Good. Best for mono-fluorinated or stable analogs.[1] |

| Cost | High | Low |

Mechanistic Insight: The Role of DMF Catalysis

Why Catalysis is Non-Negotiable for Fluorinated Substrates: Fluorinated aromatic rings withdraw electron density from the carboxyl group.[1] This makes the carbonyl oxygen less nucleophilic, rendering it sluggish to attack the chlorinating agent directly.

The Solution: N,N-Dimethylformamide (DMF) acts as a nucleophilic catalyst.[1][3] It reacts with the chlorinating agent to form the Vilsmeier-Haack (Chloroiminium) intermediate.[1] This species is significantly more electrophilic than the parent chlorinating agent, rapidly reacting with the deactivated fluorinated benzoic acid.[1]

Figure 1: DMF-Catalyzed Activation Pathway The diagram below illustrates the catalytic cycle, highlighting the regeneration of DMF.[1]

Caption: The catalytic cycle of DMF converting oxalyl chloride into the reactive chloroiminium species, which activates the fluorinated acid.[1]

Protocol A: High-Fidelity Synthesis (Oxalyl Chloride)

Best for: Poly-fluorinated acids (e.g., pentafluorobenzoic acid), volatile products, and small-scale (<50g) batches.[1]

Reagents:

-

Substrate: Fluorinated Benzoic Acid (1.0 equiv)[1]

-

Reagent: Oxalyl Chloride (1.2 – 1.5 equiv)[1]

-

Catalyst: DMF (1–2 mol%)[1]

-

Solvent: Anhydrous Dichloromethane (DCM)[1]

Step-by-Step Methodology:

-

System Setup: Flame-dry a round-bottom flask (RBF) and equip it with a magnetic stir bar and a pressure-equalizing addition funnel. Cap with a drying tube (CaCl₂) or connect to an inert gas line (

/Ar).-

Self-Validation: Ensure the system is strictly anhydrous; moisture reacts violently with oxalyl chloride.

-

-

Solvation: Suspend the fluorinated benzoic acid in anhydrous DCM (approx. 5–10 mL per gram of acid).

-

Note: Fluorinated acids often have lower solubility; a suspension is acceptable as it will clear during reaction.[1]

-

-

Catalyst Addition: Add catalytic DMF (1–2 drops for <5g scale).

-

Reagent Addition: Cool the mixture to 0°C (ice bath). Add Oxalyl Chloride dropwise over 15–20 minutes.[1]

-

Observation: Vigorous gas evolution (

) will occur immediately upon addition if the catalyst is active.

-

-

Reaction Phase: Remove the ice bath and allow to warm to Room Temperature (RT). Stir for 2–4 hours.

-

Work-up: Concentrate the mixture on a Rotary Evaporator (bath temp <30°C for volatile fluorinated products).

-

Chase Step: Re-dissolve the residue in dry DCM and re-evaporate (2x) to remove residual

and oxalyl chloride.

-

-

Final Output: The resulting oil or solid is typically >98% pure and ready for immediate use.

Protocol B: Scalable Synthesis (Thionyl Chloride)

Best for: Stable mono/di-fluorinated acids and larger scales (>50g).[1]

Reagents:

-

Substrate: Fluorinated Benzoic Acid (1.0 equiv)[1]

-

Reagent: Thionyl Chloride (2.0 – 5.0 equiv) - Acts as solvent and reagent.[1][2]

-

Catalyst: DMF (1–5 mol%)[1]

Step-by-Step Methodology:

-

Scrubber Setup: Connect the reflux condenser outlet to a gas scrubber (NaOH solution) to trap

and -

Mixing: In the reaction vessel, combine the benzoic acid and Thionyl Chloride. Add DMF.[2][5][6]

-

Thermal Activation: Heat the mixture to reflux (approx. 75–80°C).

-

Reaction Phase: Reflux for 2–6 hours.

-

Self-Validation: Monitor the gas bubbler. Reaction is complete when gas evolution stops completely.[1]

-

-

Purification (Distillation):

-

Step 1: Distill off excess

at atmospheric pressure (BP ~76°C). -

Step 2: Switch to vacuum distillation for the product.

-

Critical Data: Fluorinated benzoyl chlorides often have lower boiling points than their non-fluorinated counterparts due to weaker intermolecular forces (van der Waals).

-

Critical Process Parameters & QC

| Attribute | Method | Acceptance Criteria |

| Conversion | GC-MS (in MeOH) | >99% Methyl Ester derivative (Acid chlorides convert to esters in MeOH for analysis).[1] |

| Identity | Distinct shift from starting acid (typically downfield shift).[1] | |

| Purity | Absence of broad -COOH singlet (>10 ppm).[1] | |

| Appearance | Visual | Clear, colorless to pale yellow liquid/solid.[1] Darkening indicates degradation. |

Troubleshooting Guide:

-

Issue: Reaction stalls (suspension remains).

-

Fix: Add 1 more drop of DMF.[1] The Vilsmeier intermediate is likely depleted.

-

-

Issue: Product is colored (dark orange/brown).

-

Fix: Distill under reduced pressure. Color is usually due to trace polymerized impurities or iodine (if HI was present in precursors, though rare).

-

Safety & Handling (E-E-A-T)

Warning: Fluorinated Benzoyl Chlorides are Potent Lachrymators. They are significantly more volatile than non-fluorinated analogs, increasing inhalation risk.[1]

-

Hydrolysis Hazard: Upon contact with moisture (lungs/eyes), they release HCl and the parent Fluorinated Benzoic Acid . If the fluorine is labile (e.g., ortho-fluorine), hydrolysis may also release Hydrofluoric Acid (HF) , which is potentially fatal.[1]

-

Containment: All work must be performed in a functioning fume hood.

-

Decontamination: Quench glassware in a bath of saturated Sodium Bicarbonate (

) before removing from the hood.

References

-

Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press. (Standard mechanism reference for Nucleophilic Acyl Substitution).

-

BenchChem. (2025).[2][10] A Comparative Guide to the Synthesis of 2-(Trifluoromethyl)benzoyl Chloride: Thionyl Chloride vs. Oxalyl Chloride. Link[1]

-

Organic Syntheses. Acid Chloride Synthesis using Oxalyl Chloride. Org. Synth. Coll. Vol. 10, p. 1. Link

-

National Institutes of Health (NIH). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. Link

-

Master Organic Chemistry. Thionyl Chloride (SOCl2) – Reaction With Carboxylic Acids. Link

Sources

- 1. prepchem.com [prepchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Acyl chloride [yufenggp.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. m.youtube.com [m.youtube.com]

- 6. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Solubility Enhancement for 3,5-Difluoro-4-(2,2,2-trifluoroethoxy)benzoic acid in DMSO

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 3,5-Difluoro-4-(2,2,2-trifluoroethoxy)benzoic acid. This resource provides in-depth troubleshooting advice and frequently asked questions to address challenges related to its dissolution in Dimethyl Sulfoxide (DMSO), a common solvent in pharmaceutical development and high-throughput screening.[1][2]

Introduction: Understanding the Solubility Challenge

3,5-Difluoro-4-(2,2,2-trifluoroethoxy)benzoic acid possesses a complex molecular structure with both polar (carboxylic acid) and non-polar (fluorinated ether) moieties. While DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of compounds, issues such as slow dissolution rates, incomplete solubility, and precipitation can still arise.[1][3] These challenges may be influenced by factors including compound purity, ambient moisture, and handling procedures. This guide will walk you through systematic approaches to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is my compound not dissolving completely in DMSO at room temperature?

-

A1: Several factors can contribute to incomplete dissolution. The intrinsic solubility of the compound in DMSO might be limited at your target concentration. Additionally, the presence of trace amounts of water in DMSO can significantly decrease the solubility of some organic compounds.[4][5] The crystalline form of the solid material can also affect its dissolution rate.

Q2: I observed a precipitate in my DMSO stock solution after storing it. What caused this?

-

A2: Precipitation from DMSO stocks is a known issue, often exacerbated by repeated freeze-thaw cycles and the absorption of atmospheric moisture.[4][5] DMSO is hygroscopic and readily absorbs water, which can alter its solvent properties and lead to the precipitation of less soluble compounds.

Q3: Can I heat the DMSO solution to dissolve my compound?

-

A3: Gentle heating can be an effective method to increase the solubility and dissolution rate of many compounds. However, it's crucial to consider the thermal stability of 3,5-Difluoro-4-(2,2,2-trifluoroethoxy)benzoic acid. Prolonged exposure to high temperatures could potentially lead to degradation. A modest increase in temperature is generally advisable.[6]

Q4: Will sonication help improve the solubility?

-

A4: Yes, sonication is a highly effective technique for dissolving compounds in DMSO.[7][8] The high-frequency sound waves create micro-cavitations that break down solid aggregates and enhance solvent-solute interactions, facilitating dissolution.[5] It is particularly useful for resuspending compounds that have precipitated out of solution.[4]

Q5: How does the acidity of the compound affect its solubility in DMSO?

-

A5: The carboxylic acid group on your compound is acidic. In a neutral solvent like DMSO, it will primarily exist in its protonated, less polar form. The strong electron-withdrawing effects of the fluorine atoms increase the acidity of the carboxylic acid group, which can influence its interactions with the solvent and other molecules.[6]

Troubleshooting Guide: Step-by-Step Protocols for Solubility Enhancement

This section provides detailed protocols to address specific solubility challenges you may encounter.

Issue 1: Slow or Incomplete Dissolution at Room Temperature

If you are experiencing difficulty in dissolving the compound, the following workflow can systematically improve solubility.

Figure 1: Troubleshooting workflow for incomplete dissolution.

Protocol 1: Mechanical Agitation and Sonication

This protocol utilizes physical methods to enhance the dissolution rate.

| Step | Action | Rationale |

| 1 | Add the weighed amount of 3,5-Difluoro-4-(2,2,2-trifluoroethoxy)benzoic acid to a clean, dry vial. | Ensures accurate concentration and avoids contamination. |

| 2 | Add the required volume of anhydrous DMSO. | Using dry DMSO is critical to prevent water-induced precipitation.[5] |

| 3 | Vortex the vial vigorously for 1-2 minutes. | Provides initial mechanical mixing to break up powder clumps. |

| 4 | Place the vial in an ultrasonic bath. | Sonication provides energy to overcome the lattice energy of the crystal and promotes solvent interaction.[8] |

| 5 | Sonicate for 10-15 minute intervals. Check for dissolution after each interval. | Prevents excessive heating of the sample. |

| 6 | If the compound is still not dissolved, proceed to Protocol 2. | Further intervention may be necessary. |

Protocol 2: Controlled Heating

A modest increase in temperature can often provide the necessary energy to achieve full dissolution.

| Step | Action | Rationale |

| 1 | Following Protocol 1, place the vial in a heating block or water bath set to 30-40°C. | A controlled, gentle temperature increase is safer for the compound than aggressive heating. |

| 2 | Intermittently vortex the sample every 5 minutes. | Ensures even heat distribution and continued mechanical agitation. |

| 3 | Visually inspect for complete dissolution. Do not exceed 1 hour of heating. | Minimizes the risk of thermal degradation. |

| 4 | Allow the solution to cool to room temperature. | Observe if the compound remains in solution upon cooling. |

Issue 2: Compound Precipitates Out of Solution

Precipitation can occur during storage or upon addition to aqueous media. The following strategies can help maintain a stable solution.

Protocol 3: pH Adjustment via Salt Formation

Converting the carboxylic acid to its corresponding salt can dramatically increase its polarity and, consequently, its solubility.[9][10] This is a common and highly effective strategy in pharmaceutical formulation.[11]

Figure 2: Conversion of a carboxylic acid to a more soluble salt.

| Step | Action | Rationale |

| 1 | Prepare a stock solution of a suitable base (e.g., 1 M NaOH or triethylamine in DMSO). | The choice of base can be critical; inorganic bases create simple salts, while organic bases like triethylamine can also improve solubility in less polar co-solvents. |

| 2 | To your suspension of the benzoic acid in DMSO, add the base dropwise while stirring. | This will deprotonate the carboxylic acid, forming the more soluble carboxylate salt.[10] |

| 3 | Monitor the solution for clarity. Add the base until the solution becomes clear. | Visual confirmation of dissolution indicates successful salt formation. |

| 4 | Caution: Add only a slight excess of the base (e.g., 1.05-1.1 equivalents). | A large excess of base could interfere with downstream biological assays or chemical reactions. |

| 5 | Note that the pH of the final solution will be basic. | This is an important consideration for the intended application of the solution. |

Recommended Base Equivalents for Salt Formation

| Base | Equivalents | Notes |

| Sodium Hydroxide (NaOH) | 1.0 | Forms a sodium salt. Ensure the base is fully dissolved in DMSO before addition. |

| Potassium Hydroxide (KOH) | 1.0 | Forms a potassium salt. Generally provides high water solubility. |

| Triethylamine (TEA) | 1.1 | An organic base, useful if the final solution needs to be compatible with other organic solvents. |

| N,N-Diisopropylethylamine (DIPEA) | 1.1 | A non-nucleophilic organic base, suitable for sensitive substrates. |

Summary and Best Practices

-

Always use anhydrous DMSO to minimize water-related solubility issues.

-

Employ mechanical assistance like vortexing and sonication as a first-line approach.

-

Apply gentle, controlled heating (30-40°C) if mechanical methods are insufficient.

-

For persistent solubility challenges, consider salt formation by adding a slight excess of a suitable base.

-

Store DMSO stock solutions in tightly sealed vials with desiccant to prevent moisture absorption.

-

Minimize freeze-thaw cycles by preparing smaller aliquots for daily use.[5]

By following these guidelines, you can effectively troubleshoot and improve the solubility of 3,5-Difluoro-4-(2,2,2-trifluoroethoxy)benzoic acid in DMSO, ensuring reliable and reproducible results in your research and development activities.

References

- Vertex AI Search. (n.d.).

- Ingenta Connect. (2005, September 1).

- Benchchem. (n.d.).

- PMC. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.

- Royal Society of Chemistry. (n.d.). Fluorobenzoic acid coformers to improve the solubility and permeability of the BCS class IV drug naftopidil.

- ResearchGate. (2017, September 20).

- ResearchGate. (2021, February 9).

- ResearchGate. (n.d.). Fluorobenzoic Acids Coformers to Improve the Solubility and Permeability of BCS Class IV Drug Naftopidil | Request PDF.

- Ziath. (n.d.).

- PubMed. (1989, September). Effect of pH and temperature on the solubility of a surface active carboxylic acid.

- PMC. (n.d.). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects.

- Quora. (2024, October 30).

- MDPI. (n.d.).

- ECHEMI. (n.d.).

- Scientific Research Publishing. (n.d.). Enhancement of solubility and mass transfer coefficient of benzoic acid through hydrotropy.

- ACS Publications. (2022, December 21). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. Biochemistry.

- Royal Society of Chemistry. (2022). Fluorobenzoic Acids Coformers to Improve the Solubility and Permeability of BCS Class IV Drug Naftopidil.

- Wikipedia. (n.d.). Benzoic acid.

- PubMed. (2007, July 30).

- Chemistry LibreTexts. (2021, May 22). 2.

- ResearchGate. (n.d.). Dimethyl Sulfoxide (DMSO)

Sources

- 1. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing | Aure Chemical [aurechem.com]

- 2. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. High Throughput Sonication: Evaluation for Compound Solubilizatio...: Ingenta Connect [ingentaconnect.com]

- 5. ziath.com [ziath.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. mdpi.com [mdpi.com]

Purification methods for trifluoroethoxy substituted benzoic acids

Technical Support Center: Purification of Trifluoroethoxy Substituted Benzoic Acids

Ticket ID: TF-BA-PUR-001 Subject: Optimization of isolation and purification protocols for trifluoroethoxy-benzoic acid derivatives. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Executive Summary

You are encountering challenges in purifying benzoic acid derivatives substituted with 2,2,2-trifluoroethoxy groups (e.g., 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid). These compounds present unique purification behaviors due to the "Fluorine Effect" : the trifluoroethoxy moiety increases lipophilicity and alters crystal lattice energy, often leading to "oiling out" rather than crystallization. Furthermore, the electron-withdrawing nature of the substituent lowers the

This guide provides a validated troubleshooting framework, moving from bulk extraction to high-purity crystallization.

Module 1: Acid-Base Extraction (The Workhorse)

Context: The primary method for isolation is exploiting the acidity of the carboxylic acid. However, the trifluoroethoxy group (

Standard Operating Procedure (SOP)

-

Dissolution: Dissolve the crude reaction mixture in a high-pH aqueous solution (10% NaOH or KOH). The target exists as a carboxylate salt.

-

Wash: Extract the aqueous layer twice with a non-polar organic solvent (e.g., Toluene or MTBE) to remove non-acidic impurities (unreacted trifluoroethyl triflate/tosylate or neutral byproducts).

-

Precipitation: Cool the aqueous layer to 0–5°C. Slowly add concentrated HCl dropwise.

-

Target pH: Acidify to pH 1–2 .

-

Isolation: Filter the resulting white precipitate.

Troubleshooting & FAQs

Q: I acidified to pH 4, but yield is low. Where is my product? A: At pH 4, a significant portion of your product is still ionized. Because the trifluoroethoxy group stabilizes the carboxylate anion (inductive effect), you must drive the equilibrium completely to the protonated form.

-

Fix: Adjust pH to

. The high lipophilicity of the protonated form ensures it crashes out of water once neutral.

Q: The product formed a sticky oil/gum upon acidification, not a solid. A: This is the most common issue with fluorinated ethers. The rapid protonation traps impurities and water, preventing crystal lattice formation.

-

Fix:

-

Seeding: Add a few milligrams of pure crystal seed during acidification at the first sign of turbidity.

-

Slow Acidification: Do not dump the acid. Add it over 30 minutes with vigorous stirring.

-

High Shear: Use an overhead stirrer at high RPM to break up oil droplets, encouraging solidification.

-

Module 2: Recrystallization (The Polishing Step)[1]

Context: If extraction yields <98% purity, recrystallization is required. The trifluoroethoxy group imparts solubility in alcohols but reduces solubility in hydrocarbons.

Recommended Solvent Systems

| Solvent System | Ratio (v/v) | Applicability | Notes |

| Ethanol / Water | 60:40 to 80:20 | General Purpose | Most common for Flecainide intermediates [1]. Dissolve in hot EtOH, add warm water until turbid, cool slowly. |

| Acetic Acid / Water | 90:10 | High Purity | Excellent for removing colored impurities. Product is less soluble in dilute AcOH than EtOH. |

| Toluene / Heptane | 50:50 | Lipophilic Impurities | Use only if the product is significantly dried. Wet cakes will phase separate. |

Workflow Visualization

Figure 1: Decision tree for recrystallization of fluorinated benzoic acids, highlighting the remediation loop for "oiling out" events.

Module 3: Advanced Impurity Removal

Scenario A: Copper Removal (Ullmann Coupling Residues) If you synthesized the ether via Ullmann coupling (using CuI/CuBr), copper residues can chelate to the carboxylic acid, turning the product green/blue.

-

Protocol: Dissolve the crude acid in Ethyl Acetate. Wash with 5% aqueous EDTA or 10% Ammonium Hydroxide . The copper complex will partition into the aqueous phase (turning it deep blue). Wash the organic layer with brine, dry, and evaporate [2].

Scenario B: Triflate/Tosylate Removal If using alkylating agents (e.g., 2,2,2-trifluoroethyl triflate), trace amounts are genotoxic and must be removed.

-

Protocol: These agents are electrophiles. During the initial base extraction (Module 1), ensure the mixture is stirred with NaOH at elevated temperature (40–50°C) for 1 hour before acidification. This hydrolyzes the triflate/tosylate into water-soluble salts (triflic acid/tosylic acid), which are then washed away in the aqueous filtrate [3].

Module 4: Analytical Validation

Context: Standard HPLC can sometimes miss isomeric impurities. Fluorine NMR is the "truth" detector for these compounds.

-

NMR:

-

The trifluoroethoxy group (

) typically appears as a triplet around -74 ppm . -

Impurities: Look for signals at -76 ppm (hydrolyzed trifluoroethanol) or -78 ppm (triflic acid residues).

-